molecular formula C19H13FO2 B11543104 (4-phenylphenyl) 2-fluorobenzoate CAS No. 300405-86-1

(4-phenylphenyl) 2-fluorobenzoate

Cat. No.: B11543104
CAS No.: 300405-86-1
M. Wt: 292.3 g/mol
InChI Key: MJUWGKGNELOGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-phenylphenyl) 2-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom attached to the benzene ring, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylphenyl) 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-phenylphenyl) 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

(4-phenylphenyl) 2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-phenylphenyl) 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-phenylphenyl) 2-fluorobenzoate is unique due to the combination of the fluorine atom and the phenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

300405-86-1

Molecular Formula

C19H13FO2

Molecular Weight

292.3 g/mol

IUPAC Name

(4-phenylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C19H13FO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

MJUWGKGNELOGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.